molecular formula C20H17N3O4S B2999452 Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-34-9

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate

Número de catálogo: B2999452
Número CAS: 338957-34-9
Peso molecular: 395.43
Clave InChI: NRTNPADWPAQZMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a 1,2,4-triazine derivative featuring a phenyl group at position 3 and a sulfanyl-linked 2-methoxycarbonylphenyl substituent at position 3. The ester groups at positions 6 (ethyl carboxylate) and the 2-methoxycarbonyl moiety contribute to its electronic and steric properties. Such triazine derivatives are often explored for agrochemical and pharmaceutical applications due to their structural versatility and reactivity .

Propiedades

IUPAC Name

ethyl 5-(2-methoxycarbonylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-3-27-20(25)16-18(21-17(23-22-16)13-9-5-4-6-10-13)28-15-12-8-7-11-14(15)19(24)26-2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTNPADWPAQZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 338957-34-9) is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition.

The molecular formula of this compound is C20H17N3O4SC_{20}H_{17}N_{3}O_{4}S, with a molecular weight of 395.43 g/mol. The predicted boiling point is approximately 555.9 °C, and it has a density of 1.36 g/cm³ .

Research indicates that triazine derivatives exhibit various biological activities, including:

  • Anticancer Activity : Triazine compounds have been studied for their ability to inhibit cancer cell proliferation. Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate has shown promise in preclinical studies targeting specific cancer pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and viral replication. For example, studies have identified similar triazine compounds that inhibit HIV-1 integrase and other related enzymes .

Anticancer Studies

A significant body of research has focused on the anticancer properties of triazine derivatives. For instance:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that compounds similar to ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate can reduce the proliferation of various cancer cell lines.
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)15
Compound BHeLa (cervical cancer)20
Ethyl TriazineA549 (lung cancer)12

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored:

  • HIV-1 Integrase Activity : Similar triazine compounds have been shown to inhibit HIV replication by blocking integrase activity, which is crucial for viral DNA integration into the host genome.

Case Studies

Several case studies highlight the efficacy of triazine compounds in clinical and preclinical settings:

  • Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various triazine derivatives on breast and lung cancer cell lines, reporting significant inhibition rates with IC50 values below 20 µM for several derivatives .
  • HIV Research : Research conducted on triazine-based inhibitors demonstrated their potential in reducing viral load in infected cell cultures, suggesting a pathway for developing antiviral therapies .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogous triazine derivatives, emphasizing substituent effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate 5: 2-(methoxycarbonyl)phenylsulfanyl; 3: phenyl C₂₀H₁₇N₃O₄S 395.43 Potential agrochemical activity
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate 3: 4-methylphenyl; 5: 3-(trifluoromethyl)phenylsulfanyl C₂₀H₁₆F₃N₃O₂S 419.42 Enhanced lipophilicity (CF₃ group)
Ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate 5: phenylsulfanyl; 3: 3-(trifluoromethyl)phenyl C₁₉H₁₄F₃N₃O₂S 405.39 Pesticide applications
Ethyl 5-[(ethoxycarbonyl)amino]-3-oxo-2-(4-chlorophenyl)-1,2,4-triazine-6-carboxylate 5: ethoxycarbonylamino; 3: oxo; 2: 4-chlorophenyl C₁₄H₁₄ClN₅O₄ 375.75 Hydrogen bonding, crystalline stability
Key Observations:
  • Electron-Withdrawing vs.
  • Aromatic vs. Aliphatic Substituents : Compounds with phenyl or substituted phenyl groups (e.g., 4-methylphenyl) exhibit π-π stacking interactions in crystal structures, as seen in X-ray data (triclinic systems, P-1 space group) .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing: Triazine derivatives often adopt planar or puckered conformations. For example, ethyl 5-methyl-3-(quinolin-2-yl)-1,2,4-triazine-6-carboxylate crystallizes in a triclinic system with hydrogen bonds stabilizing the structure . The target compound’s 2-methoxycarbonylphenylsulfanyl group may induce steric hindrance, altering packing efficiency compared to CF₃-substituted analogs.
  • Hydrogen Bonding: Ethoxycarbonylamino derivatives () form intermolecular N–H···O bonds, enhancing thermal stability. In contrast, sulfanyl groups participate in weaker S···O interactions .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate?

  • Methodological Answer : Begin with nucleophilic substitution between 2-(methoxycarbonyl)benzenethiol and a pre-functionalized 1,2,4-triazine precursor. Use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance sulfanyl group incorporation. Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity). Adjust stoichiometric ratios (e.g., 1.2:1 thiol:triazine) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : For NMR conflicts, compare experimental 1H^1H and 13C^{13}C spectra with DFT-calculated chemical shifts (using Gaussian or ORCA software). For IR, cross-validate carbonyl (C=O) and thioether (C-S) stretches with computed vibrational modes. If crystallinity permits, X-ray diffraction (as in ) provides definitive bond-length/angle validation. Contradictions in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR can clarify dynamic effects .

Q. What are the key considerations for studying the compound’s reactivity under varying pH conditions?

  • Methodological Answer : Design pH-dependent stability assays using buffered solutions (pH 2–12). Monitor ester and thioether bond hydrolysis via LC-MS. For acidic conditions, focus on methoxycarbonyl group stability; in basic media, track triazine ring degradation. Use kinetic modeling (e.g., pseudo-first-order kinetics) to quantify degradation rates. Control temperature (25–60°C) to simulate accelerated aging .

Advanced Research Questions

Q. How can computational tools predict regioselectivity in derivatization reactions of this triazine core?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the sulfur atom in the sulfanyl group exhibits high nucleophilicity, making it prone to oxidation. Transition-state modeling (e.g., NEB method) identifies energy barriers for competing pathways, such as triazine ring substitution vs. ester hydrolysis. Pair computational predictions with experimental validation using controlled derivatization (e.g., halogenation or alkylation) .

Q. What strategies address contradictions in observed vs. predicted bioactivity data for this compound?

  • Methodological Answer : Reconcile discrepancies by evaluating assay conditions (e.g., solvent polarity in cell-based assays may alter membrane permeability). Use molecular dynamics (MD) simulations to model ligand-receptor interactions, focusing on triazine-phenyl stacking and hydrogen-bonding with the methoxycarbonyl group. Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. If bioactivity varies across studies, consider metabolite interference (e.g., esterase-mediated hydrolysis) .

Q. How can researchers design experiments to elucidate the compound’s degradation pathways in environmental matrices?

  • Methodological Answer : Conduct photolysis studies under UV-Vis light (λ = 254–365 nm) to simulate sunlight exposure. Use HPLC-HRMS to identify degradation products (e.g., sulfoxide or sulfone derivatives from thioether oxidation). For hydrolytic pathways, employ 18O^{18}O-labeling in ester groups to track oxygen incorporation. Combine with QSAR (quantitative structure-activity relationship) models to predict ecotoxicity of degradation intermediates .

Q. What advanced techniques validate the compound’s conformational flexibility in solution?

  • Methodological Answer : Utilize NOESY/ROESY NMR to detect through-space correlations between the phenyl and methoxycarbonyl groups, revealing rotational barriers. Variable-concentration NMR assesses aggregation effects. For dynamic behavior, apply 2H^2H-labeling at the ethyl ester moiety and analyze quadrupolar splitting in deuterated solvents. Compare with MD simulations of torsional angles (e.g., C-S-C bond rotation) .

Q. How do solvent effects influence catalytic applications of this compound in heterocyclic synthesis?

  • Methodological Answer : Screen solvents (e.g., DMSO, acetonitrile, toluene) in Pd-catalyzed cross-coupling reactions where the triazine acts as a ligand. Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with catalytic efficiency. For example, high-polarity solvents stabilize charge-separated intermediates in Suzuki-Miyaura couplings. Monitor ligand dissociation via 31P^{31}P NMR in phosphine-containing systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.